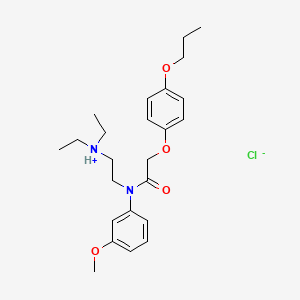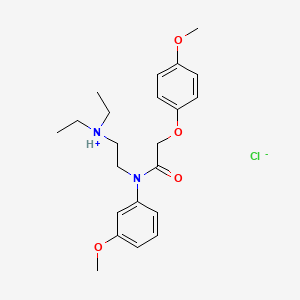
Malotilate
Overview
Description
Malotilate is a chemical compound known for its hepatoprotective properties. It has been used in studies for the treatment of liver diseases and has shown potential in facilitating liver regeneration in animal models . The compound is identified by its IUPAC name, diisopropyl 1,3-dithiol-2-ylidenemalonate, and has a molecular formula of C12H16O4S2 .
Mechanism of Action
Target of Action
Malotilate, a clinically safe drug developed for enhancing liver regeneration , primarily targets the Arachidonate 5-lipoxygenase (Alox5) . Alox5 is a drug target for a number of diseases . It has been shown to selectively inhibit the 5-lipoxygenase (5-LOX) .
Mode of Action
This compound selectively inhibits the 5-lipoxygenase . This interaction with its target results in changes at the molecular level, which are reflected in the compound’s therapeutic effects .
Biochemical Pathways
The inhibition of Alox5 by this compound affects several biochemical pathways. Cellular transcriptome analysis showed that targeting Alox5 upregulated biological processes regulating organogenesis and increased the expression of insulin-like growth factor-1, a key anti-atrophy hormone .
Pharmacokinetics
After a single oral dose of 500 mg this compound, the peak this compound plasma concentration was found to be 35 times higher in patients (median 0.70 µg/ml) than in controls (median 0.019 µg/ml) . The median apparent oral clearance was approximately 50 times lower in cirrhotics (median 2.2l/min) than in healthy volunteers (118l/min) . This suggests that the first-pass elimination of this compound is dramatically reduced in cirrhotics, and that a smaller amount of the drug reaches the liver in such patients .
Result of Action
This compound’s action results in significant molecular and cellular effects. In an in vivo model of skeletal muscle atrophy, this compound treatment enhanced muscle performance, increased mass and fiber cross-sectional area, and down-regulated atrogene expression . Similar beneficial effects of this compound treatment were observed in an aging muscle, which also showed the preservation of fast-twitch fibers .
Action Environment
For instance, this compound’s first-pass elimination is dramatically reduced in cirrhotics, suggesting that liver disease can influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Malotilate has been shown to have a protective and therapeutic effect on fatty liver induced by carbon tetrachloride (CCl4) . It interacts with various enzymes and proteins in the liver, leading to a decrease in hydroxyproline accumulation, liver prolyl 4-hydroxylase, and liver and serum galactosylhydroxylysyl glucosyltransferase activities .
Cellular Effects
This compound influences cell function by preventing liver damage caused by CCl4 . It decreases the accumulation of lipids and collagen in the liver, thereby reducing the risk of steatosis and fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules in the liver. It does not directly inhibit collagen metabolism but prevents excessive collagen deposition by inhibiting the inflammation caused by CCl4-induced liver damage .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It can markedly reduce the hepatic disorders induced by chronic CCl4 intoxication in rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 50 mg/kg, it was able to suppress the increase of plasma aminotransferase activity and decrease the accumulation of lipid and collagen in the liver .
Metabolic Pathways
This compound is involved in various metabolic pathways in the liver. It interacts with enzymes and cofactors, leading to a decrease in hydroxyproline accumulation, liver prolyl 4-hydroxylase, and liver and serum galactosylhydroxylysyl glucosyltransferase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Malotilate can be synthesized through several methods. One common method involves the reaction of 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid with methyl iodide in refluxing nitromethane to form 2-(methylsulfanyl)-1,3-dithiolium iodide. This intermediate is then condensed with diisopropyl malonate using sodium hydride in tetrahydrofuran . Another method involves the cyclization of sodium acetylide with sulfur and carbon disulfide to form 1,3-dithiole-2-thione, which is then treated with dimethyl sulfate and sodium perchlorate before being condensed with diisopropyl malonate .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of large reactors for the initial reactions and subsequent purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Malotilate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to selectively inhibit the enzyme 5-lipoxygenase, which plays a role in the metabolism of arachidonic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methyl iodide, sodium hydride, dimethyl sulfate, and sodium perchlorate. The reactions are typically carried out in solvents such as nitromethane and tetrahydrofuran under reflux conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the condensation of 2-(methylsulfanyl)-1,3-dithiolium iodide with diisopropyl malonate results in the formation of this compound .
Scientific Research Applications
Malotilate has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of liver diseases by promoting liver regeneration and protecting against hepatocytic injury . Additionally, this compound has been investigated for its anti-inflammatory properties and its ability to inhibit the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators . Research has also explored its potential in preventing skeletal muscle atrophy by targeting specific signaling pathways and increasing the expression of insulin-like growth factor-1 .
Comparison with Similar Compounds
Malotilate is unique in its selective inhibition of 5-lipoxygenase and its hepatoprotective properties. Similar compounds include other 5-lipoxygenase inhibitors such as zileuton and licofelone, which also target the same enzyme but may have different pharmacokinetic profiles and therapeutic applications . This compound’s ability to promote liver regeneration and protect against muscle atrophy further distinguishes it from other similar compounds .
Properties
IUPAC Name |
dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIQVCUJEKAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046463 | |
| Record name | Malotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59937-28-9 | |
| Record name | Malotilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59937-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malotilate [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malotilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALOTILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Malotilate exert its hepatoprotective effects?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound acts through multiple pathways. This includes:
- Antioxidant activity: this compound exhibits antioxidant properties, reducing oxidative stress markers like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and catalase (CAT) levels in ethanol-induced liver injury models [].
- Enhanced collagenolytic activity: In carbon tetrachloride (CCl4)-induced liver fibrosis, this compound appears to enhance collagenolytic enzyme activity, suggesting a role in reducing collagen deposition [].
- Increased protein synthesis: this compound has been shown to increase protein synthesis in rat livers, possibly by promoting RNA synthesis and/or enhancing RNA transport from the nucleus to the cytosol [].
- Mitochondrial function activation: In partially hepatectomized rats, this compound administration was linked to increased mitochondrial respiration and ATP concentration, potentially contributing to accelerated liver regeneration [].
Q2: Does this compound influence the metabolism of other drugs?
A2: Yes, this compound can impact drug metabolism. Studies in rats show it can increase cytochrome P-450 (CYP) content and activity, specifically affecting CYPIIB2, influencing the metabolism of substrates like antipyrine [, ]. The effects on specific CYP isoforms appear to vary between rat strains, highlighting the complexity of these interactions [].
Q3: How is this compound metabolized in the body?
A3: this compound is extensively metabolized, primarily in the liver. A key metabolic pathway involves the formation of a dithiol intermediate, 2,2-di(isopropoxycarbonyl)ethylene-1,1-dithiol, which is further metabolized into a thio-glucuronide conjugate [, ]. This thio-glucuronide is a major metabolite found in the bile of treated rats.
Q4: Does liver cirrhosis affect the pharmacokinetics of this compound?
A4: Yes, liver cirrhosis significantly alters this compound's pharmacokinetic profile. In patients with decompensated cirrhosis, plasma concentrations of unchanged this compound and some metabolites (M-1, M-3) are markedly higher compared to those with compensated cirrhosis. Conversely, the formation and excretion of the metabolite M-6 decrease with worsening liver function []. This highlights the need for dosage adjustments in patients with liver impairment.
Q5: What preclinical models have been used to study the efficacy of this compound?
A5: A variety of animal models have been employed to investigate this compound's therapeutic potential, including:
- Carbon tetrachloride (CCl4)-induced liver injury: This model mimics toxin-induced liver damage and fibrosis, where this compound demonstrates significant protective effects, suppressing liver enzyme elevation, reducing collagen accumulation, and improving histological outcomes [, , , , , , ].
- Ethanol-induced liver injury: This model replicates alcoholic liver disease, and studies show this compound can improve liver function, reduce oxidative stress, and ameliorate histological damage [, , ].
- Galactosamine-induced liver injury: In this model of acute liver damage, this compound pretreatment mitigated liver injury markers and accelerated liver regeneration [].
- Dimethylnitrosamine-induced liver fibrosis: this compound administration in this model successfully prevented liver damage, collagen accumulation, and histological changes associated with fibrosis, suggesting a protective effect against chemical-induced liver injury [].
- Acetic acid-induced colitis: This model replicates inflammatory bowel disease, where this compound showed some modulation of eicosanoid production, but its effect on reducing colonic damage was limited [].
Q6: What are the known toxicological effects of this compound?
A6: While generally well-tolerated in preclinical and clinical studies, this compound can cause adverse effects, particularly at high doses.
- Hematological effects: High doses of this compound in rats led to anemia, characterized by a decrease in red blood cells, hematocrit, and hemoglobin levels []. This effect is thought to be linked to altered erythrocyte membrane properties due to increased cholesterol incorporation.
Q7: Are there any long-term safety concerns associated with this compound use?
A7: Long-term safety data for this compound is currently limited. While some studies suggest a favorable safety profile, more extensive research is needed to fully evaluate the potential for chronic toxicity and adverse effects with prolonged use.
Q8: What are the structural characteristics of this compound?
A8: this compound, with the chemical name diisopropyl 1,3-dithiol-2-ylidenemalonate, possesses a distinct 1,3-dithiole ring structure. This heterocyclic ring, containing two sulfur atoms, contributes to its unique chemical properties and biological activity.
Q9: Does this compound exhibit polymorphism?
A9: Yes, this compound exists in two polymorphic forms, designated as Form A and Form B []. These forms differ in their crystal structures and exhibit different melting points. While both forms demonstrate bioequivalence, subtle variations in dissolution rates and bioavailability cannot be ruled out.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)
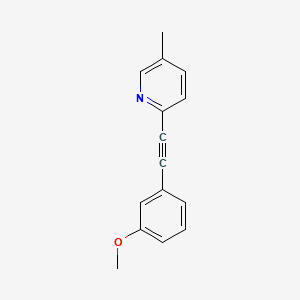
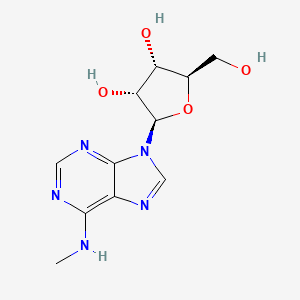
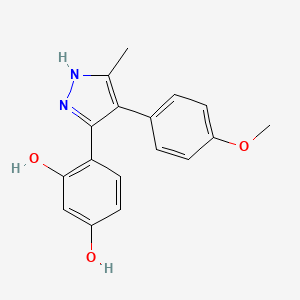

![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)
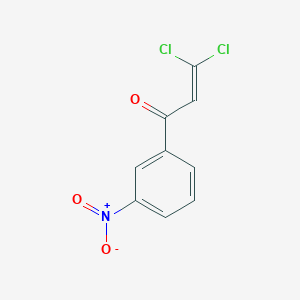
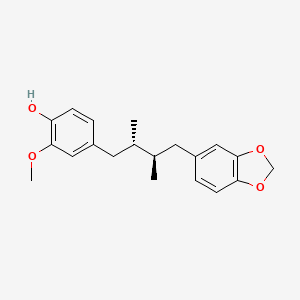
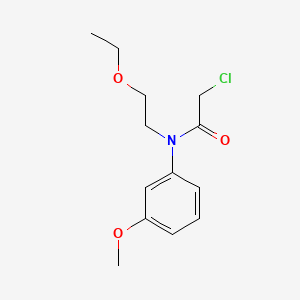
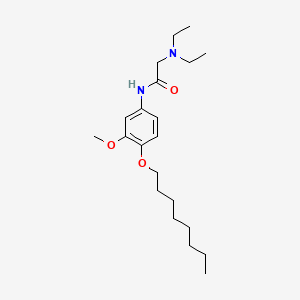
![2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate](/img/structure/B1675872.png)
